Several synthesis pathways for Arbidol Hydrochloride have been reported. One method involves a multi-step process starting from p-benzoquinone and ethyl 3-aminocrotonate. This process includes a Nenitzescureaction, O-acylation, N-methylation, bromination, condensation, and a Mannich reaction, yielding Arbidol Hydrochloride with an overall yield of 22.9%. [] Another method utilizes 4-chloroethyl acetoacetate as the starting material in an eight-step synthesis, resulting in an 11.2% overall yield. [] A key intermediate in Arbidol Hydrochloride synthesis, 5-Acetoxyl-6-bromide-2-bromomethyl-1-methy-indoles-3-carboxylic acid ethyl ester, can be synthesized from 1,2-dimethy-5-hydroxyl-1H-indoles-3-carboxylic acid ethyl ester with an 80.3% yield. [] Research also focuses on optimizing the synthesis of specific intermediates like Sr-5, which involves using 6-bromine-2-methyl bromide-5-acetyl-1-indoles-3-carboxylic acid ethyl ester, benzene sulfur phenol, and methanol as raw materials, achieving a 95% yield and 97% purity under optimal conditions. []
Research indicates that Arbidol Hydrochloride is unstable under basic conditions, high temperatures, and sunlight. [] Acidic environments are reported to enhance its stability. [] Studies on its distribution in rats revealed rapid absorption and distribution throughout the body, with higher concentrations detected in the lungs, liver, and spleen, suggesting its potential effectiveness in targeting these organs. [] The majority of Arbidol Hydrochloride is excreted in metabolized forms, primarily through feces. [] Further investigation of its physicochemical properties, such as solubility, partition coefficient, and stability under different conditions, is crucial for understanding its behavior in biological systems.
Arbidol Hydrochloride is primarily researched for its potential as a broad-spectrum antiviral agent. [] Studies have explored its efficacy against a range of viruses, including influenza, [, , ] Coxsackievirus B3, [, ] Hantavirus, [] Respiratory syncytial virus, [, ] and adenovirus type 7. [] Research also investigates its potential in treating viral myocarditis. [] Different formulations, including capsules, [, , ] tablets, [, , , ] granules, [, ] suspensions, [] and sustained-release preparations, [, ] have been developed to enhance its delivery and bioavailability.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2